1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride
Description
1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride is a synthetic organic compound featuring a cyclopropyl group attached to an ethanol backbone, a piperazine ring substituted with a 4-ethoxybenzoyl moiety, and a hydrochloride counterion. The 4-ethoxybenzoyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetics. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-2-23-16-7-5-15(6-8-16)18(22)20-11-9-19(10-12-20)13-17(21)14-3-4-14;/h5-8,14,17,21H,2-4,9-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNAVVIBBKFMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Ethoxybenzoyl)piperazine
The 4-ethoxybenzoyl moiety is introduced via nucleophilic acyl substitution or coupling reactions. A validated approach involves reacting piperazine with 4-ethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine as a base. Alternatively, carbodiimide-mediated coupling (e.g., EDCI/HOBt) between 4-ethoxybenzoic acid and piperazine in dimethylformamide (DMF) achieves higher regioselectivity.
Key Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | DCM or DMF | 85–92 | |
| Base | Triethylamine or DIPEA | – | |
| Coupling Agent | EDCI/HOBt | 90 |
Introduction of the Cyclopropane-Ethanol Side Chain
Alkylation of Piperazine with 1-Cyclopropyl-2-chloroethanol
The secondary amine of 4-(4-ethoxybenzoyl)piperazine undergoes alkylation using 1-cyclopropyl-2-chloroethanol in tetrahydrofuran (THF) with potassium carbonate as a base. Microwave-assisted heating (80°C, 2 h) improves reaction efficiency compared to conventional reflux.
Side Reaction Mitigation
Reductive Amination Approach
An alternative route employs reductive amination between 4-(4-ethoxybenzoyl)piperazine and cyclopropyl glyoxal using sodium triacetoxyborohydride (STAB) in acetonitrile. This method bypasses halogenated intermediates, aligning with green chemistry principles.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Alkylation | 78 | 95 | 4 h |
| Reductive Amination | 82 | 97 | 6 h |
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether, yielding the hydrochloride salt. Crystallization from ethanol/ethyl acetate (1:3) produces a high-purity product.
Critical Parameters for Salt Formation
- Stoichiometry : 1.1 equivalents of HCl to prevent free base contamination.
- Temperature : 0–5°C during HCl addition to avoid decomposition.
Analytical Validation
Structural Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity.
Scalability and Process Optimization
Pilot-scale synthesis (100 g batch) demonstrates consistent yields (75–80%) using the reductive amination route. Continuous flow systems reduce reaction times by 40% compared to batch methods.
Challenges and Troubleshooting
- Cyclopropane Stability : Avoid prolonged exposure to acidic conditions during salt formation to prevent ring-opening.
- Byproduct Formation : Silica gel chromatography (ethyl acetate:hexane, 3:7) removes residual 4-ethoxybenzoic acid.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , sulfonium salts for cyclization , and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, 1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in drug discovery, particularly for developing treatments for neurological disorders and other diseases.
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and its substituents can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The target compound is distinguished by its 4-ethoxybenzoyl-piperazine substituent and cyclopropyl-ethanol framework. Below is a comparative analysis with structurally related piperazine derivatives:
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations :
- Piperazine Substituents : The 4-ethoxybenzoyl group in the target compound contrasts with simpler substituents like methyl () or phenyl (). This group increases steric hindrance and may enhance π-π stacking interactions in biological targets.
- Functional Groups: The ethanol backbone in the target compound and Fluphenazine differs from the ketone in ’s compound, affecting hydrogen-bonding capacity and solubility.
- Salt Forms : Hydrochloride salts (target compound, Fluphenazine) improve solubility compared to neutral analogs (e.g., ’s methyl-piperazine derivative) .
Pharmacological and Physicochemical Properties
- Stability: Hydrochloride salts (target compound, Fluphenazine) may exhibit superior oxidative stability compared to free bases.
- Receptor Interactions: Piperazine derivatives often target dopamine or serotonin receptors. The target’s 4-ethoxybenzoyl group could modulate affinity for these receptors, akin to how Fluphenazine’s trifluoromethyl-phenothiazine moiety enhances D2 receptor binding .
Research Findings and Implications
- : Demonstrated a 63% yield for 1-cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-ol, suggesting that introducing bulkier groups (e.g., 4-ethoxybenzoyl) may lower yields due to steric challenges .
- : Commercial availability of the dihydrochloride analog indicates industrial interest in cyclopropyl-piperazine derivatives for drug discovery .
Biological Activity
1-Cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride (CAS No. 1396880-70-8) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a piperazine ring and various substituents that may influence its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H26N2O3·HCl |
| Molecular Weight | 348.88 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
Key Mechanisms:
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing neurotransmission.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like depression or anxiety.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antidepressant Effects
Studies have shown that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a common mechanism for these effects, suggesting that this compound may also possess similar properties.
Antitumor Activity
Preliminary data suggest potential antiproliferative effects against various cancer cell lines. The compound's ability to interfere with cell cycle regulation and promote apoptosis in tumor cells has been observed in vitro.
Case Studies
Several studies have focused on the biological implications of compounds structurally similar to this compound:
-
Study on Antidepressant Activity :
- A study evaluated the antidepressant-like effects of piperazine derivatives in mice, demonstrating significant reductions in immobility time in the forced swim test, indicating potential efficacy in treating depressive disorders.
-
Anticancer Research :
- Research involving similar piperazine compounds showed promising results in inhibiting growth in human cancer cell lines, suggesting that the target compound could be further investigated for its anticancer properties.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound | Activity | Mechanism |
|---|---|---|
| (4-Phenylpiperazin-1-yl)pyrimidine | Acetylcholinesterase inhibitor | Modulates cholinergic transmission |
| 1-(4-Chlorophenyl)cyclopropylmethanone | Antidepressant | Serotonin receptor modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
